molecular formula C32H43N3O6 B1246358 Jawsamycin

Jawsamycin

Número de catálogo: B1246358
Peso molecular: 565.7 g/mol
Clave InChI: QOOORVUXEUQEKV-KNLYTHMISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Jawsamycin is a polyketide that is 5'-amino-5'-deoxy-3,4,5,6-tetrahydrouridine in which one of the hydrogens of the amino group is substituted by a (1E,3E)-1-[(1R,1'R,1''R,1'''R,2S,2'R,2''R,2'''S)-2'''-{(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl}[1,1':2',1'':2'',1'''-quater(cyclopropan)]-2-yl]-5-oxopenta-1,3-dien-5-yl group. It is a metabolite isolated from the bacterium, Streptoverticillium fervens and targets the catalytic subunit of the fungal UDP-glycosyltransferase, the first step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. It exhibits broad spectrum antifungal activity against several pathogenic fungi including Mucorales. It has a role as a bacterial metabolite and an antifungal agent. It is a secondary carboxamide, a member of cyclopropanes, an olefinic compound, a nucleoside analogue and a polyketide.

Aplicaciones Científicas De Investigación

Antifungal Properties

Jawsamycin exhibits potent antifungal activity against various pathogenic fungi, particularly those belonging to the Mucorales order. Research has demonstrated its efficacy in both in vitro and in vivo settings:

  • In Vitro Activity : this compound has shown broad-spectrum antifungal activity against several fungal species, including Rhizopus oryzae, Absidia corymbifera, and Mucor circinelloides—organisms typically resistant to conventional antifungal treatments. The minimal effective concentration (MEC) for these pathogens was determined through susceptibility testing, revealing this compound's potential as a novel antifungal agent .
  • In Vivo Efficacy : In mouse models of invasive pulmonary mucormycosis induced by Rhizopus delemar, this compound demonstrated significant therapeutic effects, suggesting its potential for treating severe fungal infections in clinical settings .

Structure-Activity Relationship

Research into this compound has also involved the synthesis of analogs to better understand its structure-activity relationship (SAR). A focused set of this compound derivatives was evaluated against various fungal pathogens, revealing a strong correlation between structural modifications and antifungal potency. This work is critical for developing more effective derivatives with enhanced activity or reduced side effects .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical and laboratory settings:

  • Susceptibility Testing : A comprehensive study assessed 18 different pathogenic fungi against this compound according to Clinical and Laboratory Standards Institute (CLSI) guidelines. The results indicated that this compound possesses a broad spectrum of activity, particularly against fungi that are resistant to existing antifungal agents .
  • Mechanistic Studies : Chemogenomic profiling experiments have elucidated the pathways affected by this compound treatment, confirming its role as an inhibitor of GPI biosynthesis and identifying synthetic lethality with key components involved in endoplasmic reticulum stress response pathways .

Propiedades

Fórmula molecular

C32H43N3O6

Peso molecular

565.7 g/mol

Nombre IUPAC

(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S,2R)-2-[(1R,2R)-2-[(1R,2R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide

InChI

InChI=1S/C32H43N3O6/c1-16-10-17(16)6-7-19-12-21(19)23-14-25(23)24-13-22(24)20-11-18(20)4-2-3-5-27(36)33-15-26-29(38)30(39)31(41-26)35-9-8-28(37)34-32(35)40/h2-7,16-26,29-31,38-39H,8-15H2,1H3,(H,33,36)(H,34,37,40)/b4-2+,5-3+,7-6+/t16-,17-,18-,19-,20-,21-,22+,23+,24-,25-,26-,29-,30-,31-/m1/s1

Clave InChI

QOOORVUXEUQEKV-KNLYTHMISA-N

SMILES

CC1CC1C=CC2CC2C3CC3C4CC4C5CC5C=CC=CC(=O)NCC6C(C(C(O6)N7CCC(=O)NC7=O)O)O

SMILES isomérico

C[C@@H]1C[C@H]1/C=C/[C@@H]2C[C@H]2[C@@H]3C[C@H]3[C@@H]4C[C@H]4[C@@H]5C[C@H]5/C=C/C=C/C(=O)NC[C@@H]6[C@H]([C@H]([C@@H](O6)N7CCC(=O)NC7=O)O)O

SMILES canónico

CC1CC1C=CC2CC2C3CC3C4CC4C5CC5C=CC=CC(=O)NCC6C(C(C(O6)N7CCC(=O)NC7=O)O)O

Sinónimos

FR 900848
FR-900848

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jawsamycin
Reactant of Route 2
Jawsamycin
Reactant of Route 3
Jawsamycin
Reactant of Route 4
Jawsamycin
Reactant of Route 5
Jawsamycin
Reactant of Route 6
Reactant of Route 6
Jawsamycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.